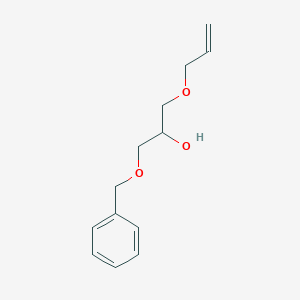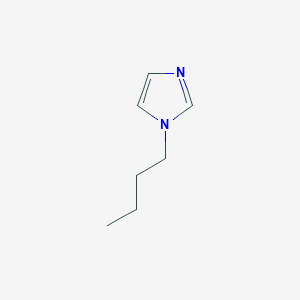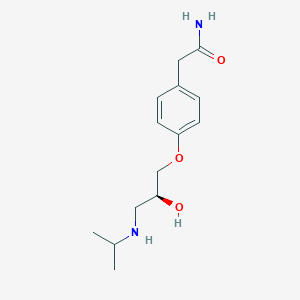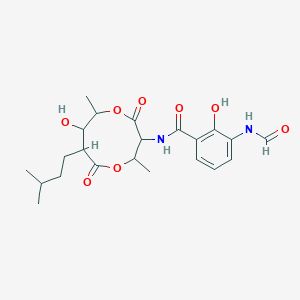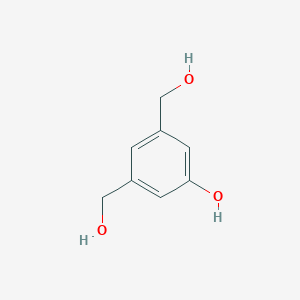
Acide oxamflatine déhydroxyamino
Vue d'ensemble
Description
Dehydroxyamino Oxamflatin Acid is a chemical compound with the molecular formula C17H13NO4S . It contains a total of 37 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of Dehydroxyamino Oxamflatin Acid includes 37 bonds in total. These comprise 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
Dehydroamino acids, which could be related to Dehydroxyamino Oxamflatin Acid, exhibit remarkable synthetic flexibility. They readily undergo a number of reactions, such as polar and single-electron additions, transition metal catalyzed cross-couplings, and cycloadditions .Physical And Chemical Properties Analysis
Dehydroxyamino Oxamflatin Acid has a molecular weight of 327.4 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are both 327.05652907 g/mol. It has a topological polar surface area of 91.8 Ų and a heavy atom count of 23 .Applications De Recherche Scientifique
Recherche en protéomique
L’acide oxamflatine déhydroxyamino est utilisé dans la recherche en protéomique en raison de ses propriétés biochimiques. Il sert de biochimique pour la recherche en protéomique, aidant à l’étude de l’expression, de la fonction et de la structure des protéines .
Réactivité biochimique en biologie chimique
En biologie chimique, la réactivité de l’this compound est exploitée pour la diversification tardive des biomolécules. Il présente une flexibilité synthétique, subissant des réactions telles que des additions polaires et à un seul électron, qui sont essentielles pour la modification des peptides et des protéines .
Applications médicales
L’this compound a des applications thérapeutiques potentielles. Il est lié aux D-aminoacides, qui se sont avérés inhiber l’infection microbienne, restreindre la croissance des cellules cancéreuses et traiter les maladies neurologiques. Il joue également un rôle dans la modification des médicaments pour améliorer la biostabilité et l’efficacité .
Applications agricoles
En agriculture, les enzymes liées à l’this compound sont importantes pour la santé et la fertilité des sols. Elles contribuent à la transformation de la matière organique du sol et au cycle des nutriments, qui sont essentiels à la gestion durable des sols et à la productivité agricole .
Science des matériaux
L’this compound est un intermédiaire dans la synthèse de l’oxamflatine, qui a des applications en science des matériaux. Sa structure moléculaire permet la création de composés aux propriétés spécifiques utiles dans divers procédés industriels.
Science de l’environnement
Ce composé est associé aux enzymes N-hydroxylantes dépendantes de la flavine, qui sont importantes pour la production de métabolites secondaires ayant des applications environnementales. Ces enzymes peuvent accepter une large gamme de substrats, ce qui permet d’accéder à des composés avec des motifs N-O utilisés en remédiation environnementale .
Mécanisme D'action
Target of Action
Dehydroxyamino Oxamflatin Acid, also known as Oxamflatin, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is crucial because DNA expression is regulated by acetylation and de-acetylation .
Mode of Action
Oxamflatin interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an accumulation of acetylated histone species within the cell . The acetylation of histones loosens the DNA structure, allowing for increased gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Oxamflatin is the histone acetylation pathway . By inhibiting HDAC activity, Oxamflatin prevents the removal of acetyl groups from histones . This action results in an increase in acetylated histones, which can lead to changes in gene expression .
Pharmacokinetics
The compound’s ability to inhibit the growth of various mouse and human cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of HDAC activity by Oxamflatin has several molecular and cellular effects. It leads to drastic changes in cell morphology and can inhibit DNA synthesis and cell proliferation . Additionally, Oxamflatin can induce morphological changes in certain cancer cell lines and decrease cell viability . At the molecular level, Oxamflatin has been shown to downregulate the expression of c-Myc, CDK4, E2F1, and the phosphorylation levels of Rb protein, while upregulating p21 .
Analyse Biochimique
Biochemical Properties
It is known that it is an intermediate in the synthesis of Oxamflatin, which is a cell-permeable and potent HDAC inhibitor with antitumor effect.
Cellular Effects
The cellular effects of Dehydroxyamino Oxamflatin Acid are not well-studied. Oxamflatin, a compound synthesized from Dehydroxyamino Oxamflatin Acid, has been shown to have significant effects on cells. Oxamflatin can inhibit intracellular HDAC activity, leading to the accumulation of acetylated histone species . It can also induce morphological changes in ovarian cancer cell lines, decrease cell viability, and significantly inhibit DNA synthesis and cell proliferation .
Molecular Mechanism
Oxamflatin, a compound synthesized from Dehydroxyamino Oxamflatin Acid, is known to be a potent HDAC inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . Oxamflatin’s ability to inhibit HDAC activity leads to the accumulation of acetylated histone species .
Propriétés
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHEINNBFZEII-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442895 | |
| Record name | Dehydroxyamino Oxamflatin Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151720-90-0 | |
| Record name | Dehydroxyamino Oxamflatin Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



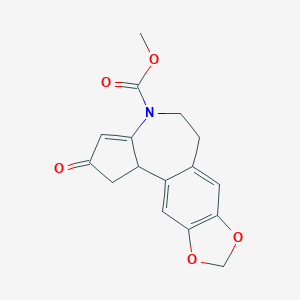

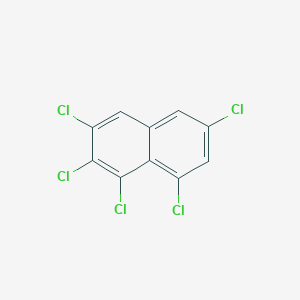
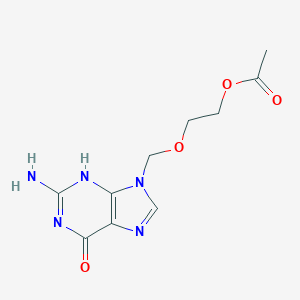
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
